molecular formula C20H43N3O B12666361 N-(2-((2-Aminoethyl)amino)ethyl)hexadecan-1-amide CAS No. 41413-42-7

N-(2-((2-Aminoethyl)amino)ethyl)hexadecan-1-amide

Cat. No.: B12666361
CAS No.: 41413-42-7
M. Wt: 341.6 g/mol
InChI Key: HTJWGYOCILDNSB-UHFFFAOYSA-N
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Description

N-(2-((2-Aminoethyl)amino)ethyl)hexadecan-1-amide is a chemical compound with the molecular formula C20H43N3O. It is known for its unique structure, which includes a long hydrocarbon chain and multiple amine groups. This compound is used in various scientific and industrial applications due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-Aminoethyl)amino)ethyl)hexadecan-1-amide typically involves the reaction of hexadecanoyl chloride with diethylenetriamine. The reaction is carried out in an organic solvent such as dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-Aminoethyl)amino)ethyl)hexadecan-1-amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-((2-Aminoethyl)amino)ethyl)hexadecan-1-amide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized as a surfactant in various formulations.

Mechanism of Action

The mechanism of action of N-(2-((2-Aminoethyl)amino)ethyl)hexadecan-1-amide involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((2-Aminoethyl)amino)ethyl)hexadecan-1-amide is unique due to its specific chain length and the presence of multiple amine groups, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring amphiphilic compounds with specific interaction capabilities .

Properties

CAS No.

41413-42-7

Molecular Formula

C20H43N3O

Molecular Weight

341.6 g/mol

IUPAC Name

N-[2-(2-aminoethylamino)ethyl]hexadecanamide

InChI

InChI=1S/C20H43N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(24)23-19-18-22-17-16-21/h22H,2-19,21H2,1H3,(H,23,24)

InChI Key

HTJWGYOCILDNSB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCNCCN

Origin of Product

United States

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